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CAS No.: 213135-56-9

Cat. No.: B1140179

Get Quote

Introduction: This guide serves as a centralized technical resource for researchers, scientists,

and drug development professionals working with Nelfinavir Hydroxy-tert-butylamide (M8).

M8 is the major, pharmacologically active metabolite of the HIV-1 protease inhibitor, Nelfinavir.

[1] Accurate and reproducible experimental design is critical for elucidating its pharmacokinetic

profile, antiviral activity, and potential off-target effects. This document provides practical, field-

tested guidance in a direct question-and-answer format to address common challenges and

refine your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and

background of Nelfinavir Hydroxy-tert-butylamide (M8).

Q1: What is Nelfinavir Hydroxy-tert-butylamide (M8)?

Nelfinavir Hydroxy-tert-butylamide, commonly referred to as M8, is a primary human

metabolite of Nelfinavir, an antiretroviral drug used to treat HIV infection.[2] Nelfinavir is

metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A and CYP2C19, to form
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M8 and other minor metabolites.[3] Importantly, M8 exhibits in vitro antiviral activity comparable

to the parent drug, Nelfinavir, making its quantification and characterization essential for

understanding the overall efficacy and pharmacokinetic profile of Nelfinavir therapy.[3]

Q2: What are the key physicochemical properties of M8?

Understanding the basic properties of M8 is the first step in designing robust experiments. Key

identifiers and computed properties are summarized below.

Property Value Source

IUPAC Name

(3S,4aS,8aS)-2-[(2R,3R)-2-

hydroxy-3-[(3-hydroxy-2-

methylbenzoyl)amino]-4-

phenylsulfanylbutyl]-N-(1-

hydroxy-2-methylpropan-2-

yl)-3,4,4a,5,6,7,8,8a-

octahydro-1H-isoquinoline-3-

carboxamide

PubChem[2]

Molecular Formula C₃₂H₄₅N₃O₅S PubChem[2]

Molecular Weight 583.8 g/mol PubChem[2]

CAS Number 213135-56-9 PubChem[2]

Solubility

Insoluble in water; soluble in

organic solvents like DMSO

and Ethanol.[4]

APExBIO[4]

Q3: How should I obtain and store M8 for my experiments?

M8 is a metabolite and is not typically synthesized as a primary therapeutic agent. For

experimental use, it is acquired as a certified reference material from specialized chemical

vendors.[5]

Storage of Solid Compound: The solid, crystalline form should be stored at -20°C for long-

term stability (≥4 years).[6]
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Storage of Solutions: Stock solutions prepared in organic solvents like DMSO or ethanol

should be stored in small aliquots at -20°C or preferably -70°C to minimize degradation. We

do not recommend long-term storage of prepared solutions.[4][7]

Aqueous Solution Instability: Aqueous solutions should be prepared fresh for each

experiment. We do not recommend storing aqueous solutions for more than one day.[6] A

critical study highlighted that both Nelfinavir and M8 show significant degradation in plasma

samples stored at -20°C over several months, whereas storage at -70°C provides much

better stability.[7] This underscores the importance of proper storage conditions to ensure the

integrity of your samples and standards.

Section 2: Experimental Design & Protocols
This section provides detailed, step-by-step protocols for common analytical and in vitro

experimental workflows involving M8.

Protocol 2.1: Quantitative Analysis of M8 in Plasma by
LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold

standard for quantifying M8 in biological matrices due to its high sensitivity and specificity.[8][9]

Rationale: This protocol is designed for the accurate determination of M8 concentrations, often

alongside the parent drug Nelfinavir. The liquid-liquid extraction step is crucial for removing

plasma proteins and phospholipids that can interfere with the analysis and cause ion

suppression in the mass spectrometer. A C8 or C18 reversed-phase column is effective for

separating these relatively hydrophobic molecules.[9][10][11]

Step-by-Step Protocol:

Standard Curve & QC Preparation:

Prepare a primary stock solution of M8 reference standard in DMSO or ethanol.

Serially dilute the stock solution in drug-free human plasma to create calibration standards

(e.g., 8-10 non-zero points) and quality control (QC) samples (low, mid, high

concentrations).
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Sample Preparation (Liquid-Liquid Extraction):

To a 100 µL aliquot of plasma sample, standard, or QC, add an internal standard (e.g.,

reserpine) to account for extraction variability.[9]

Alkalinize the sample by adding NH₄OH to achieve a pH of approximately 10.5.[9] This

ensures the analytes are in a neutral state, maximizing their partitioning into the organic

solvent.

Add 1 mL of extraction solvent (e.g., ethyl acetate:acetonitrile, 90:10 v/v).[9]

Vortex vigorously for 2 minutes, then centrifuge at >3000 x g for 10 minutes to separate

the layers.

Carefully transfer the upper organic layer to a clean tube.

Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.

Reconstitute the dried residue in 200 µL of the mobile phase.

LC-MS/MS Analysis:

LC System: Standard HPLC or UHPLC system.

Column: Reversed-phase C8 or C18 column (e.g., 5 µm, 2 x 20 mm).[9]

Mobile Phase: Isocratic mixture of 75% acetonitrile and 25% aqueous formic acid (0.1%).

[9]

Flow Rate: 250 µL/min.

Injection Volume: 15 µL.

Mass Spectrometer: A triple-quadrupole mass spectrometer operating in positive ion mode

with an electrospray ionization (ESI) or Turbo IonSpray source.[9]

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-

product ion transitions for M8 and the internal standard.
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Workflow Diagram: M8 Quantification in Plasma
This diagram illustrates the logical flow from sample receipt to final data analysis.
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Caption: Workflow for M8 quantification in plasma samples.

Protocol 2.2: In Vitro HIV-1 Protease Inhibition Assay
This fluorometric assay is a common method for screening and characterizing HIV-1 protease

inhibitors.

Rationale: The assay measures the cleavage of a synthetic peptide substrate by the HIV-1

protease, which liberates a fluorophore.[12] An effective inhibitor like M8 will bind to the

protease's active site, preventing substrate cleavage and thus reducing the fluorescent signal.

This allows for the determination of inhibitory potency (e.g., IC₅₀).

Step-by-Step Protocol:

Reagent Preparation:

Prepare M8 stock solutions in DMSO and create a serial dilution series.

Reconstitute the HIV-1 Protease enzyme and the fluorogenic substrate according to the

manufacturer's protocol (e.g., Abcam ab211106).[12]

Prepare a positive control (e.g., Pepstatin A, a known protease inhibitor) and a negative

control (DMSO vehicle).

Assay Procedure:

In a 96-well microplate, add the assay buffer.

Add the diluted M8 test compound, positive control, or negative control to the appropriate

wells.

Add the HIV-1 Protease enzyme to all wells except for a "no enzyme" background control.

Mix and pre-incubate the plate according to the kit's instructions to allow the inhibitor to

bind to the enzyme.
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Initiate the reaction by adding the substrate to all wells.

Measurement and Calculation:

Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in a

kinetic mode at 37°C for 30-60 minutes.[12]

Calculate the rate of reaction (slope) for each well.

Determine the percent inhibition for each M8 concentration relative to the vehicle control.

Plot the percent inhibition versus the log of the M8 concentration and fit the data to a

dose-response curve to calculate the IC₅₀ value.

Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during M8 experimentation.

Q: My M8 standard or sample shows signs of degradation (e.g., low recovery, extra peaks in

chromatogram). What is the cause?

Most Likely Cause: Improper storage temperature. M8 is known to be unstable in plasma

when stored at -20°C for extended periods.[7] Degradation can also occur in aqueous

solutions stored for more than a day.[6]

Solution:

Verify Storage Conditions: Always store plasma samples and M8 stock solutions at -70°C

or colder for long-term storage.

Prepare Fresh: Prepare aqueous dilutions and working solutions fresh on the day of the

experiment.

Limit Freeze-Thaw Cycles: Aliquot stock solutions and samples to avoid repeated freeze-

thaw cycles, which can accelerate degradation.

Q: I am observing poor peak shape or high background noise in my HPLC/LC-MS analysis.

How can I fix this?
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Potential Cause 1: Inefficient Extraction. Plasma matrix components (salts, lipids) can co-

extract with your analyte, causing ion suppression and poor chromatography.

Solution: Ensure the pH of the plasma sample is correctly adjusted to ~10.5 before

extraction to maximize the recovery of M8.[9] Consider testing an alternative extraction

method, such as solid-phase extraction (SPE), which can provide a cleaner sample.[11]

Potential Cause 2: Mobile Phase Issues. An improperly prepared or degraded mobile phase

can lead to baseline instability.

Solution: Always use high-purity (HPLC or LC-MS grade) solvents and reagents.[9]

Prepare fresh mobile phase daily and ensure it is properly degassed.

Potential Cause 3: Column Contamination. Buildup of matrix components on the analytical

column can degrade performance.

Solution: Implement a column wash cycle after each analytical batch. If performance does

not improve, consider using a guard column to protect the primary analytical column.

Q: My in vitro protease inhibition assay results are inconsistent or show low potency for M8.

Potential Cause 1: Inaccurate Compound Concentration. Errors in preparing the serial

dilutions of M8 will directly impact the dose-response curve and IC₅₀ value.

Solution: Use calibrated pipettes and perform dilutions carefully. For critical studies,

analytically verify the concentration of the primary stock solution.

Potential Cause 2: DMSO Concentration. High concentrations of DMSO in the final assay

well can inhibit enzyme activity, confounding the results.

Solution: Ensure the final concentration of DMSO in the assay is consistent across all

wells (including controls) and is kept low, typically ≤1%.

Potential Cause 3: Reagent Instability. The HIV-1 protease enzyme can lose activity if not

handled and stored correctly.
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Solution: Aliquot the enzyme upon receipt and store it at -70°C or colder. Avoid repeated

freeze-thaw cycles. Always keep the enzyme on ice when in use.

Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common M8 experimental issues.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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